Cas no 2228436-85-7 (4-bromo-2-fluoro-6-1-(1-hydroxyethyl)cyclopropylphenol)

4-Bromo-2-fluoro-6-[1-(1-hydroxyethyl)cyclopropyl]phenol is a halogenated phenolic compound featuring a cyclopropyl substituent with a hydroxyethyl functional group. Its unique structure combines bromo and fluoro substituents on the aromatic ring, enhancing its reactivity and potential utility as an intermediate in pharmaceutical or agrochemical synthesis. The presence of the cyclopropyl group contributes to steric and electronic effects, which may influence binding properties in target molecules. The hydroxyl group offers a site for further derivatization, enabling diverse chemical modifications. This compound is particularly valuable for researchers exploring structure-activity relationships in medicinal chemistry or designing novel bioactive molecules. Its stability and functional group compatibility make it a versatile building block for synthetic applications.
4-bromo-2-fluoro-6-1-(1-hydroxyethyl)cyclopropylphenol structure
2228436-85-7 structure
Product Name:4-bromo-2-fluoro-6-1-(1-hydroxyethyl)cyclopropylphenol
CAS No:2228436-85-7
MF:C11H12BrFO2
MW:275.114186286926
CID:6241602
PubChem ID:165780023
Update Time:2025-10-29

4-bromo-2-fluoro-6-1-(1-hydroxyethyl)cyclopropylphenol Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-2-fluoro-6-1-(1-hydroxyethyl)cyclopropylphenol
    • EN300-1938057
    • 2228436-85-7
    • 4-bromo-2-fluoro-6-[1-(1-hydroxyethyl)cyclopropyl]phenol
    • Inchi: 1S/C11H12BrFO2/c1-6(14)11(2-3-11)8-4-7(12)5-9(13)10(8)15/h4-6,14-15H,2-3H2,1H3
    • InChI Key: NLXJYXAFGJISIY-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=C(C=1)C1(C(C)O)CC1)O)F

Computed Properties

  • Exact Mass: 274.00047g/mol
  • Monoisotopic Mass: 274.00047g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 40.5Ų

4-bromo-2-fluoro-6-1-(1-hydroxyethyl)cyclopropylphenol Pricemore >>

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Additional information on 4-bromo-2-fluoro-6-1-(1-hydroxyethyl)cyclopropylphenol

4-Bromo-2-Fluoro-6-(1-Hydroxyethyl)cyclopropylphenol: A Comprehensive Overview

The compound 4-bromo-2-fluoro-6-(1-hydroxyethyl)cyclopropylphenol (CAS No. 2228436-85-7) is a highly specialized organic molecule with significant applications in the field of pharmaceutical chemistry and material science. This compound is characterized by its unique structure, which includes a phenol ring substituted with bromine, fluorine, and a cyclopropyl group containing a hydroxyethyl substituent. The presence of these functional groups makes it a versatile building block for various chemical reactions and molecular modifications.

Recent studies have highlighted the importance of 4-bromo-2-fluoro-6-(1-hydroxyethyl)cyclopropylphenol in the development of advanced materials and drug delivery systems. Researchers have explored its potential as a precursor for synthesizing bioactive compounds, particularly in the context of anti-inflammatory and anti-cancer drug design. The bromine and fluorine substituents on the phenol ring contribute to its high reactivity, making it an ideal candidate for Suzuki coupling reactions and other cross-coupling processes. These reactions are pivotal in constructing complex molecular architectures with precise control over functionality and bioavailability.

The synthesis of 4-bromo-2-fluoro-6-(1-hydroxyethyl)cyclopropylphenol involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the bromination of a phenol derivative, followed by fluorination and subsequent cyclopropanation to introduce the hydroxyethyl group. The optimization of these steps has been a focus of recent research, with scientists aiming to enhance yield and reduce reaction times while maintaining product purity.

In terms of applications, 4-bromo-2-fluoro-6-(1-hydroxyethyl)cyclopropylphenol has shown promise in the development of sensors and electronic devices due to its ability to form stable metal complexes. These complexes exhibit unique electronic properties, making them suitable for use in organic electronics and optoelectronic devices. Additionally, the compound's hydroxyethyl group provides opportunities for further functionalization, enabling the creation of tailor-made materials with specific mechanical or chemical properties.

From an environmental perspective, the synthesis and use of 4-bromo-2-fluoro-6-(1-hydroxyethyl)cyclopropylphenol have been scrutinized for their sustainability. Researchers are actively exploring greener synthesis routes that minimize waste generation and reduce reliance on hazardous reagents. For instance, catalytic hydrogenation methods have been proposed as more eco-friendly alternatives to traditional bromination techniques.

In conclusion, 4-bromo-2-fluoro-6-(1-hydroxyethyl)cyclopropylphenol (CAS No. 2228436-85-7) stands as a testament to the ongoing advancements in organic chemistry. Its unique structure, coupled with its versatile functional groups, positions it as a valuable tool in both academic research and industrial applications. As researchers continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in shaping the future of chemical innovation.

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